molecular formula C11H17N3 B15207056 Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine CAS No. 1263378-56-8

Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine

Cat. No.: B15207056
CAS No.: 1263378-56-8
M. Wt: 191.27 g/mol
InChI Key: RPFMPLDEJWKTMY-UHFFFAOYSA-N
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Description

Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine is a complex organic compound that features a pyrrolidine ring fused to a pyridine ring, with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.

    Methylation: The final step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Functionalized pyridine derivatives with various substituents.

Scientific Research Applications

Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine can be compared with other similar compounds such as:

    Dimethyl-(6-pyrrolidin-2-YL-pyridin-3-YL)-amine: Differing in the position of the pyridine ring attachment.

    Dimethyl-(6-pyrrolidin-2-YL-pyrimidin-2-YL)-amine: Featuring a pyrimidine ring instead of a pyridine ring.

    Dimethyl-(6-pyrrolidin-2-YL-pyrazin-2-YL)-amine: Containing a pyrazine ring.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1263378-56-8

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N,N-dimethyl-6-pyrrolidin-2-ylpyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9/h3,5,7,9,12H,4,6,8H2,1-2H3

InChI Key

RPFMPLDEJWKTMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=N1)C2CCCN2

Origin of Product

United States

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